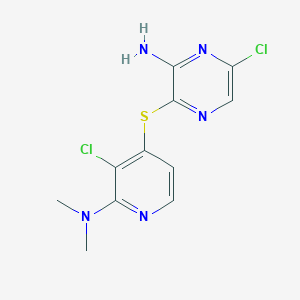
(R)-1-(4-Fluorophenyl)-2-methoxyethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and methoxyethanol.
Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with methoxyethanol under acidic conditions to form an intermediate compound.
Amine Introduction: The intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine derivative, to introduce the amine group.
Hydrochloride Formation: Finally, the resulting amine compound is treated with hydrochloric acid to form the hydrochloride salt of (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorophenyl group allows for substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often under the influence of catalysts or specific solvents.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Compounds with new substituents replacing the fluorine atom.
科学的研究の応用
(1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(1R)-1-(4-CHLOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(4-BROMOPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE: Similar structure with a bromine atom instead of fluorine.
(1R)-1-(4-IODOPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE: Similar structure with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE imparts unique properties, such as increased electronegativity and reactivity, compared to its chlorine, bromine, and iodine analogs. This makes it particularly valuable in specific chemical reactions and applications where these properties are advantageous.
特性
分子式 |
C9H13ClFNO |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
(1R)-1-(4-fluorophenyl)-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
GVLYRDMYMGFBQS-FVGYRXGTSA-N |
異性体SMILES |
COC[C@@H](C1=CC=C(C=C1)F)N.Cl |
正規SMILES |
COCC(C1=CC=C(C=C1)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)






![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)

![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)

![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)

